molecular formula C6H4BrFN2O2 B1442251 3-Bromo-6-fluoro-2-nitroaniline CAS No. 1119454-21-5

3-Bromo-6-fluoro-2-nitroaniline

Cat. No.: B1442251
CAS No.: 1119454-21-5
M. Wt: 235.01 g/mol
InChI Key: KGTCOMBNHUTKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-fluoro-2-nitroaniline is an aromatic compound with the molecular formula C6H4BrFN2O2. It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and nitro groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

3-Bromo-6-fluoro-2-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, this compound can act as a substrate for certain cytochrome P450 enzymes, leading to its biotransformation and subsequent effects on cellular metabolism . Additionally, it may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In certain cell lines, it has been shown to modulate cell signaling pathways, particularly those related to oxidative stress and inflammation . This compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage control in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These metabolic processes can influence the overall metabolic flux and the levels of key metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-nitroaniline typically involves a multi-step process:

    Nitration: The introduction of a nitro group into the aromatic ring. This is usually achieved by treating the aromatic compound with a mixture of concentrated sulfuric acid and nitric acid.

    Bromination: The introduction of a bromine atom into the aromatic ring. This can be done using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Fluorination: The introduction of a fluorine atom into the aromatic ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The process may also involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-nitroaniline undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace these halogens with groups like hydroxyl or amino groups.

    Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro compounds under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles like hydroxide ions, amines.

    Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: 3-Bromo-6-fluoro-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the compound.

Scientific Research Applications

3-Bromo-6-fluoro-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-nitroaniline: Similar structure but lacks the fluorine substituent.

    6-Fluoro-2-nitroaniline: Similar structure but lacks the bromine substituent.

    2-Bromo-6-fluoroaniline: Similar structure but lacks the nitro substituent.

Uniqueness

3-Bromo-6-fluoro-2-nitroaniline is unique due to the presence of all three substituents (bromo, fluoro, and nitro) on the aniline ring. This combination of substituents imparts unique reactivity and properties to the compound, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

3-bromo-6-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTCOMBNHUTKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-fluoro-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-fluoro-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
3-Bromo-6-fluoro-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
3-Bromo-6-fluoro-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
3-Bromo-6-fluoro-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
3-Bromo-6-fluoro-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.